2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide
CAS No.: 103213-42-9
Cat. No.: VC20843430
Molecular Formula: C26H33I2N5O6
Molecular Weight: 765.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103213-42-9 |
|---|---|
| Molecular Formula | C26H33I2N5O6 |
| Molecular Weight | 765.4 g/mol |
| IUPAC Name | 2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide |
| Standard InChI | InChI=1S/C26H33I2N5O6/c1-15(32-25(38)20(29)12-17-10-18(27)23(36)19(28)11-17)24(37)31-14-22(35)33(2)21(26(39)30-8-9-34)13-16-6-4-3-5-7-16/h3-7,10-11,15,20-21,34,36H,8-9,12-14,29H2,1-2H3,(H,30,39)(H,31,37)(H,32,38) |
| Standard InChI Key | HVAFERGAOGMJBF-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC(=C(C(=C2)I)O)I)N |
| Canonical SMILES | CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC(=C(C(=C2)I)O)I)N |
Introduction
Synthesis and Chemical Reactions
The synthesis of complex organic compounds like 2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide typically involves multiple steps, including peptide coupling reactions and the incorporation of iodinated phenyl groups. These reactions are often conducted under controlled conditions to ensure high purity and yield.
For example, the synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide involves a two-stage protocol using commercially available reagents .
Biological Activity and Potential Applications
Compounds with iodinated phenyl groups often exhibit significant biological activity, particularly in relation to thyroid function and neurological disorders. For instance, ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate is noted for its potential in treating neurodegenerative diseases due to its structural similarity to L-DOPA.
| Compound | Biological Activity | Potential Applications |
|---|---|---|
| Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate | Thyroid function modulation | Therapeutic applications related to thyroid function |
| Ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate | Neurotransmitter synthesis and function | Treatment of neurodegenerative disorders |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume